2-[5-(6-ethoxypyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole
CAS No.: 2640945-04-4
Cat. No.: VC11839123
Molecular Formula: C22H25N5O2
Molecular Weight: 391.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640945-04-4 |
|---|---|
| Molecular Formula | C22H25N5O2 |
| Molecular Weight | 391.5 g/mol |
| IUPAC Name | (6-ethoxypyridin-3-yl)-[2-(1-methylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
| Standard InChI | InChI=1S/C22H25N5O2/c1-3-29-20-9-8-15(10-23-20)21(28)26-11-16-13-27(14-17(16)12-26)22-24-18-6-4-5-7-19(18)25(22)2/h4-10,16-17H,3,11-14H2,1-2H3 |
| Standard InChI Key | VSRDUNXESWYAES-UHFFFAOYSA-N |
| SMILES | CCOC1=NC=C(C=C1)C(=O)N2CC3CN(CC3C2)C4=NC5=CC=CC=C5N4C |
| Canonical SMILES | CCOC1=NC=C(C=C1)C(=O)N2CC3CN(CC3C2)C4=NC5=CC=CC=C5N4C |
Introduction
Structural and Nomenclature Insights
Molecular Architecture
The compound features a 1H-1,3-benzodiazole core fused with an octahydropyrrolo[3,4-c]pyrrole bicyclic system. The pyrrolo-pyrrole moiety is substituted at position 5 with a 6-ethoxypyridine-3-carbonyl group, while position 1 of the benzodiazole is methylated (Figure 1). This architecture combines nitrogen-rich heterocycles, which are known to enhance binding affinity to biological targets .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₆N₆O₂ |
| Molecular Weight | 442.50 g/mol |
| Key Functional Groups | Benzodiazole, Pyrrolopyrrole, Ethoxypyridine |
Synthesis and Optimization
Multi-Step Organic Synthesis
The synthesis of this compound typically follows a multi-step route, as inferred from analogous pyrrolo-pyrrole derivatives :
-
Formation of Octahydropyrrolo[3,4-c]pyrrole: Achieved via cyclization reactions using protected pyrrolidine precursors.
-
Introduction of 6-Ethoxypyridine-3-carbonyl: Acylation reactions employing 6-ethoxypyridine-3-carboxylic acid chloride under inert conditions.
-
Benzodiazole Coupling: Mitsunobu or Ullmann coupling to attach the 1-methyl-1H-1,3-benzodiazole moiety .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | DMF, 80°C, 12 hr | 65 | |
| 2 | THF, -20°C, 2 hr (Schotten-Baumann) | 78 | |
| 3 | CuI, L-proline, K₃PO₄, 100°C, 24 hr | 52 |
Green Chemistry Approaches
Solvent-free and catalyst-free methodologies, as demonstrated in pyrimido[2,1-b]benzothiazole syntheses , could be adapted to improve sustainability. For instance, one-pot tandem Knoevenagel-Michael reactions might reduce purification steps .
Physicochemical Characterization
Spectral Data
While direct spectral data for this compound is limited, analogous structures provide insights:
-
¹H NMR: A singlet at δ ≈ 5.5–6.3 ppm for pyrrolo-pyrrole protons , and a triplet for ethoxy groups (δ ≈ 1.3–1.5 ppm).
-
IR: Stretching vibrations at 1680–1700 cm⁻¹ (amide C=O) and 1600–1650 cm⁻¹ (benzodiazole C=N) .
Stability and Solubility
The compound is stable under ambient conditions but may degrade in acidic/basic environments due to hydrolyzable amide bonds. LogP calculations (≈2.1) suggest moderate lipophilicity, favoring blood-brain barrier penetration .
Biological Activity and Mechanisms
Structure-Activity Relationships (SAR)
-
Ethoxy Position: The 6-ethoxy group on pyridine enhances metabolic stability compared to 2- or 4-substituted analogs.
-
Pyrrolo-pyrrole Rigidity: The bicyclic system improves target selectivity by reducing conformational flexibility .
Applications and Industrial Relevance
Drug Discovery
This compound serves as a lead structure for:
Patent Landscape
Patent US8999981B2 highlights pyrrolo[3,4-c]pyrazole-carbaldehyde derivatives as kinase inhibitors , underscoring the commercial interest in related scaffolds.
Future Directions
Synthetic Challenges
-
Stereocontrol: The octahydropyrrolo[3,4-c]pyrrole system requires asymmetric synthesis to isolate enantiomers with distinct bioactivities.
-
Scalability: Transitioning from batch to flow chemistry could enhance yield .
Therapeutic Exploration
-
In Vivo Studies: Assessing pharmacokinetics and toxicity in rodent models.
-
Target Identification: Proteomic studies to map off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume